N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)quinoline-2-carboxamide
Description
N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)quinoline-2-carboxamide is a synthetic compound featuring a quinoline-2-carboxamide core linked to a hexahydrocinnolinyl moiety.
Properties
IUPAC Name |
N-(2-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-6-yl)quinoline-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c1-23-18(24)11-13-10-14(7-9-16(13)22-23)20-19(25)17-8-6-12-4-2-3-5-15(12)21-17/h2-6,8,11,14H,7,9-10H2,1H3,(H,20,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJHIPWJMMUCPRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C2CC(CCC2=N1)NC(=O)C3=NC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)quinoline-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline with quinoline-2-carboxylic acid under acidic or basic conditions. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and the use of catalysts to accelerate the reaction. The final product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)quinoline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds.
Scientific Research Applications
N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)quinoline-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)quinoline-2-carboxamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. These interactions can disrupt normal cellular processes, leading to therapeutic effects such as reduced inflammation or inhibited microbial growth.
Comparison with Similar Compounds
Structural Analogues in Anti-Cancer Research
a. Thieno[2,3-b]quinoline-2-carboxamides Compounds such as 3-amino-N-(3-chlorophenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide (Compound 7, ) and 3-amino-N-(3-chloro-2-methylphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide (Compound 1, ) demonstrate potent anti-cancer activity. Key findings:
- Mechanism: Inhibits phosphoinositide-specific phospholipase C-γ (PLC-γ), arresting the cell cycle at G2/M phases .
- Efficacy : Exhibits GI₅₀ values <1 μM in breast (MCF-7) and ovarian (SK-OV-3, OVCAR-3) cancer cells, surpassing earlier benchmarks .
- Structural Advantage: The thieno[2,3-b]quinoline core enhances planar aromaticity, improving DNA intercalation or enzyme binding compared to the hexahydrocinnolinyl group in the target compound.
b. 4-Hydroxyquinoline-2-one Derivatives N-(3-pyridylmethyl)-4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide (Compound 2, ) shows polymorphism, affecting its phase composition and bioavailability. This highlights the importance of crystalline forms in therapeutic activity, a factor that may also apply to the target compound .
Anti-Tubercular Quinoline and Naphthalene Carboxamides
Quinoline-2-carboxamide derivatives like N-cyclooctylquinoline-2-carboxamide (13a) and naphthalene-2-carboxamides (e.g., 13c, ) were compared for anti-TB activity:
| Compound | Core Structure | MIC (μM) | Solubility Issue? |
|---|---|---|---|
| N-cyclooctylquinoline-2-carboxamide (13a) | Quinoline | 56.66 | High precipitation |
| N-cyclooctylnaphthalene-2-carboxamide (13c) | Naphthalene | 7.11 | Moderate |
- Key Insight: Naphthalene derivatives exhibit superior activity (MIC ~7 μM vs. 56 μM for quinoline analogs), contradicting earlier hypotheses. Bulkier substituents on the amide nitrogen improve potency but reduce solubility .
Physicochemical Properties and Polymorphism
Polymorphism observed in N-(3-pyridylmethyl)-4-hydroxy-2-oxo-hexahydroquinoline-3-carboxamide (Compound 2, ) complicates its X-ray diffraction analysis due to multi-phase ratios. This underscores the need for rigorous crystallographic characterization of the target compound to ensure consistent bioactivity.
Biological Activity
N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)quinoline-2-carboxamide is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of quinoline derivatives, which are known for their diverse biological activities. The structural formula can be represented as follows:
- Chemical Formula : C16H16N2O2
- Molecular Weight : 284.31 g/mol
Biological Activity
The biological activity of this compound has been studied in various contexts:
- Antimicrobial Activity :
- Anticancer Properties :
- Anti-inflammatory Effects :
The mechanisms by which this compound exerts its biological effects include:
-
Inhibition of Enzymatic Activity :
- The compound may inhibit specific enzymes involved in metabolic pathways critical for microbial growth and cancer cell survival.
-
Modulation of Signaling Pathways :
- It is suggested that this compound affects pathways such as the PI3K/Akt and MAPK pathways which are crucial for cell survival and proliferation.
Case Studies
Several studies have investigated the biological activity of related compounds:
- Study on Antimicrobial Activity :
- Anticancer Research :
Data Table: Summary of Biological Activities
Q & A
Q. What are the standard synthetic routes for N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)quinoline-2-carboxamide?
Methodological Answer: Synthesis typically involves multi-step protocols:
- Step 1 : Condensation of quinoline-2-carboxylic acid derivatives with hexahydrocinnolinone intermediates using coupling agents like HBTU (hexafluorophosphate benzotriazole tetramethyl uronium) in the presence of triethylamine (TEA) .
- Step 2 : Purification via silica gel column chromatography, followed by recrystallization from ethanol/DMF mixtures to achieve >95% purity .
- Key Reagents : Isatin, malonic acid, sodium acetate, and amino acid derivatives for functionalization .
Table 1 : Example Reaction Conditions for Analogous Compounds
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | HBTU, TEA, DMF, 0°C → RT, 12h | 65–80 | 90–95 |
| 2 | Silica gel (230–400 mesh), EtOAc/hexane | – | >95 |
Q. Which analytical techniques are critical for characterizing this compound?
Methodological Answer: Essential techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR (300–400 MHz in DMSO-d₆ or CDCl₃) to confirm regiochemistry and substituent positions .
- Mass Spectrometry : HRMS (EI or FAB mode) for molecular weight validation and fragmentation pattern analysis .
- IR Spectroscopy : Identification of carbonyl (C=O, ~1650–1750 cm⁻¹) and amide (N–H, ~3200–3400 cm⁻¹) functional groups .
Q. How is polymorphism addressed during synthesis and characterization?
Methodological Answer: Polymorphism can lead to conflicting bioactivity data. Mitigation strategies include:
- XRD Analysis : To identify crystalline forms (e.g., monoclinic vs. orthorhombic lattices) .
- DSC/TGA : Assess thermal stability and phase transitions .
- Solvent Screening : Recrystallization from polar (e.g., ethanol) vs. non-polar (e.g., hexane) solvents to isolate stable polymorphs .
Q. What in vitro assays are used to evaluate initial biological activity?
Methodological Answer: Common assays for quinoline-carboxamide analogs:
- Antibacterial Activity : Disk diffusion and MIC (minimum inhibitory concentration) against Gram+/Gram– strains (e.g., Acinetobacter baumannii MIC = 77.5 µg/mL) .
- Antiproliferative Screening : MTT assays on cancer cell lines (e.g., IC₅₀ values for apoptosis induction) .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production?
Methodological Answer: Optimization strategies involve:
- Catalyst Screening : Transition metal catalysts (e.g., Pd/C) for hydrogenation steps .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance coupling efficiency .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h for cyclization) .
Q. How do contradictory bioactivity results arise between research groups, and how are they resolved?
Methodological Answer: Contradictions often stem from:
- Polymorph-Specific Activity : Different crystalline forms exhibit varying solubility and target binding .
- Solution : Validate polymorph identity via XRD and compare activity under standardized conditions (e.g., pH 7.4 buffer) .
- Assay Variability : Use reference standards (e.g., ciprofloxacin for antibacterial assays) to calibrate protocols .
Q. What computational methods aid in elucidating the mechanism of action?
Methodological Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding to targets (e.g., DNA topoisomerase II) .
- MD Simulations : GROMACS for assessing ligand-protein stability (e.g., RMSD < 2 Å over 100 ns) .
- QSAR Modeling : Identify critical substituents (e.g., methyl groups at C2/C6 enhance lipophilicity) .
Q. How are structure-activity relationships (SAR) systematically explored for this compound?
Methodological Answer: SAR studies involve:
- Analog Synthesis : Modifications at the quinoline (e.g., halogenation) and cinnolinone (e.g., alkylation) moieties .
- Bioisosteric Replacement : Swapping amide groups with sulfonamides or urea derivatives .
- Pharmacophore Mapping : Overlay active/inactive analogs to define essential features (e.g., H-bond donors at C3) .
Q. What strategies improve selectivity and reduce off-target toxicity?
Methodological Answer:
- Proteome Profiling : Chemoproteomics (e.g., affinity pulldown + LC-MS/MS) to identify unintended targets .
- Prodrug Design : Mask polar groups (e.g., esterification of carboxylic acids) to enhance tissue specificity .
- Cytotoxicity Assays : Compare IC₅₀ values between cancerous (e.g., HeLa) and non-cancerous (e.g., HEK293) cell lines .
Q. How is compound stability assessed under physiological conditions?
Methodological Answer: Stability protocols include:
- Forced Degradation Studies : Expose to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and photolytic (UV light) conditions .
- HPLC-MS Monitoring : Track degradation products (e.g., hydrolysis of amide bonds) .
- Plasma Stability Tests : Incubate in human plasma (37°C, 24h) and quantify remaining compound via LC-MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
